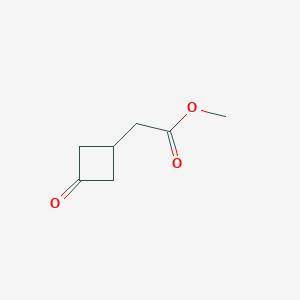
3-Fluoro-4-methylsulfinylbenzoic acid
Overview
Description
3-Fluoro-4-methylsulfinylbenzoic acid, also known as 3-Fluoro-4-(methylsulfonyl)benzoic acid, is a chemical compound with the molecular formula C8H7FO4S . It has a molecular weight of 218.21 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 3-Fluoro-4-methylsulfinylbenzoic acid involves a mixture of (lf?)-5-chloroindan-l-amine, 3-fluoro-4-methylsulfonyl-benzoic acid, HOBt, EDCI, and TEA in DCM. This mixture is stirred at 20°C for 16 hours .Molecular Structure Analysis
The linear structure formula of 3-Fluoro-4-methylsulfinylbenzoic acid is C8H7FO4S . The InChI Key is QJHFDGZWRWQZCR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Fluoro-4-methylsulfinylbenzoic acid is slightly soluble (1 g/L) at 25 ºC . It has a density of 1.474±0.06 g/cm3 at 20 ºC 760 Torr . The compound has a high GI absorption, and it is not a BBB permeant or a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -7.07 cm/s .Scientific Research Applications
-
- Application : This compound has been used in the synthesis of salicylanilide esters, which have been studied for their antifungal activity .
- Method : The study involved the synthesis of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid . These were then assayed in vitro against eight fungal strains .
- Results : The antifungal activity of the derivatives was not uniform, and moulds showed a higher susceptibility than yeasts . The most active salicylanilide was N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide .
-
Fluorescent Protein Antibodies Research
- Application : While not directly related to “3-Fluoro-4-methylsulfinylbenzoic acid”, the study provides an overview of various fluorescent proteins (FPs), the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
- Method : This review focuses on the development and application of antibodies targeting FPs, with a particular focus on nanobodies .
- Results : The review suggests that further research on nanobodies targeting FPs could make FPs more valuable in biological research .
-
Synthesis of Other Chemical Compounds
- Application : “3-Fluoro-4-methylsulfinylbenzoic acid” can be used as a starting material or intermediate in the synthesis of other chemical compounds .
- Method : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results : The outcomes would also depend on the specific synthesis process .
-
Pharmacokinetics Research
- Application : The compound’s physicochemical properties suggest it could have high GI absorption, but it is not BBB permeant, nor a P-gp substrate . It is also not an inhibitor of several cytochrome P450 enzymes .
- Method : These properties can be studied using various pharmacokinetic models and assays .
- Results : The results of such studies could provide valuable information for drug development .
-
Chemical Synthesis
- Application : “3-Fluoro-4-methylsulfinylbenzoic acid” can be used as a starting material or intermediate in the synthesis of other chemical compounds .
- Method : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
- Results : The outcomes would also depend on the specific synthesis process .
-
Pharmacokinetics Research
- Application : The compound’s physicochemical properties suggest it could have high GI absorption, but it is not BBB permeant, nor a P-gp substrate . It is also not an inhibitor of several cytochrome P450 enzymes .
- Method : These properties can be studied using various pharmacokinetic models and assays .
- Results : The results of such studies could provide valuable information for drug development .
Safety And Hazards
properties
IUPAC Name |
3-fluoro-4-methylsulfinylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-13(12)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJPQBWSTIZQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728651 | |
| Record name | 3-Fluoro-4-(methanesulfinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methylsulfinylbenzoic acid | |
CAS RN |
918967-74-5 | |
| Record name | 3-Fluoro-4-(methanesulfinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)
![Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1399681.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1399683.png)
